molecular formula C21H14N2O2 B145055 6-Nitro-2,4-diphenyl-quinoline CAS No. 138432-74-3

6-Nitro-2,4-diphenyl-quinoline

Cat. No.: B145055
CAS No.: 138432-74-3
M. Wt: 326.3 g/mol
InChI Key: LXGCTGNEHPKAOP-UHFFFAOYSA-N
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Description

6-Nitro-2,4-diphenyl-quinoline, also known as this compound, is a useful research compound. Its molecular formula is C21H14N2O2 and its molecular weight is 326.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of 6-Nitro-2,4-diphenyl-quinoline

The synthesis of 6-NO2-DPQ typically involves multi-step reactions that include cyclization and functionalization processes. The compound can be synthesized through the reaction of 2-amino-5-nitrobenzophenone with acetyl acetone or ethyl acetoacetate, followed by reduction and cross-coupling reactions. These synthetic pathways have been optimized to improve yields and reduce side products, making the process more efficient .

Biological Applications

Anticancer Activity
6-NO2-DPQ has shown significant anticancer properties against various cancer cell lines. Studies indicate that quinoline derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For instance, derivatives of quinoline have demonstrated effectiveness against human ovarian cancer (OVCAR-8), lung cancer (A549), and colon cancer (HCT 116) cell lines with IC50 values often below 5 μM . The mechanism of action typically involves inducing cell cycle arrest and promoting apoptosis in cancer cells.

Antimicrobial Properties
Quinoline derivatives, including 6-NO2-DPQ, have been investigated for their antibacterial and antiviral activities. Research has highlighted their efficacy against a range of pathogens, including strains of bacteria and viruses such as HIV and Zika virus. The compound's structure allows it to interact with biological targets effectively, leading to inhibition of microbial growth .

Photophysical Properties

The photophysical characteristics of 6-NO2-DPQ make it suitable for applications in fluorescence-based assays and bio-imaging. The compound exhibits strong absorption and emission properties due to its conjugated structure, which can be tuned through substitution patterns. Its ability to serve as a fluorescent probe is particularly valuable in studies involving DNA interactions and cellular imaging .

Material Science Applications

In materials science, quinoline derivatives like 6-NO2-DPQ are explored for their potential use in organic light-emitting diodes (OLEDs) and as phosphorescent complexes in sensors. The unique electronic properties imparted by the nitro group enhance the compound's performance in optoelectronic devices .

Case Studies

  • Anticancer Activity Study
    A study evaluated the anticancer effects of various quinoline derivatives on MCF-7 breast cancer cells. Among these, 6-NO2-DPQ exhibited significant growth inhibition with a GI50 value of approximately 6.22 µM, demonstrating its potential as a therapeutic agent .
  • Fluorescent Probes for Bio-imaging
    Research has shown that quinoline derivatives can be effectively used as fluorescent probes for bio-imaging applications. The modification of 6-NO2-DPQ to enhance water solubility and biocompatibility has been successful, making it a candidate for use in live-cell imaging studies .

Properties

CAS No.

138432-74-3

Molecular Formula

C21H14N2O2

Molecular Weight

326.3 g/mol

IUPAC Name

6-nitro-2,4-diphenylquinoline

InChI

InChI=1S/C21H14N2O2/c24-23(25)17-11-12-20-19(13-17)18(15-7-3-1-4-8-15)14-21(22-20)16-9-5-2-6-10-16/h1-14H

InChI Key

LXGCTGNEHPKAOP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Synonyms

6-Nitro-2,4-diphenyl-quinoline

Origin of Product

United States

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